molecular formula C22H36O2 B12437178 Ethyl 8,11,14,17-Eicosatetraenoate

Ethyl 8,11,14,17-Eicosatetraenoate

Cat. No.: B12437178
M. Wt: 332.5 g/mol
InChI Key: LKBDTOYINRNCSY-UHFFFAOYSA-N
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Description

It is derived from the formal condensation of the carboxy group of 8,11,14,17-Eicosatetraenoic acid with the hydroxy group of ethanol . This compound is part of the ethyl esters category and is known for its significant role in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8,11,14,17-Eicosatetraenoate is typically synthesized by esterification of 8,11,14,17-Eicosatetraenoic acid with ethanol under alkaline conditions. The reaction is catalyzed by a base, leading to the formation of the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8,11,14,17-Eicosatetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve elevated temperatures and the presence of catalysts.

    Reduction: Common reagents include hydrogen gas, metal hydrides, and catalytic hydrogenation. Conditions typically involve high pressure and the presence of a catalyst.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

Mechanism of Action

Ethyl 8,11,14,17-Eicosatetraenoate exerts its effects through various molecular targets and pathways:

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

ethyl icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3

InChI Key

LKBDTOYINRNCSY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC

Origin of Product

United States

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